2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide
Brand Name: Vulcanchem
CAS No.: 852437-35-5
VCID: VC5184085
InChI: InChI=1S/C22H21N5O3S/c1-14-5-4-6-16(11-14)23-20(28)13-31-21-10-9-19-24-25-22(27(19)26-21)15-7-8-17(29-2)18(12-15)30-3/h4-12H,13H2,1-3H3,(H,23,28)
SMILES: CC1=CC(=CC=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2
Molecular Formula: C22H21N5O3S
Molecular Weight: 435.5

2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide

CAS No.: 852437-35-5

Cat. No.: VC5184085

Molecular Formula: C22H21N5O3S

Molecular Weight: 435.5

* For research use only. Not for human or veterinary use.

2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide - 852437-35-5

Specification

CAS No. 852437-35-5
Molecular Formula C22H21N5O3S
Molecular Weight 435.5
IUPAC Name 2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Standard InChI InChI=1S/C22H21N5O3S/c1-14-5-4-6-16(11-14)23-20(28)13-31-21-10-9-19-24-25-22(27(19)26-21)15-7-8-17(29-2)18(12-15)30-3/h4-12H,13H2,1-3H3,(H,23,28)
Standard InChI Key MUJMIKCBDGWGRQ-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2

Introduction

Structural Characteristics and Molecular Design

Core Architecture and Substituent Effects

The compound features a triazolo[4,3-b]pyridazine core fused with a pyridazine ring, substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 6 with a thioacetamide linker connected to an m-tolyl moiety. The molecular formula is C24H22N5O3S\text{C}_{24}\text{H}_{22}\text{N}_5\text{O}_3\text{S}, with a molecular weight of 476.53 g/mol. Key structural attributes include:

  • Aromatic systems: The triazolopyridazine core enables π-π stacking interactions with kinase ATP-binding pockets.

  • Methoxy groups: The 3,4-dimethoxyphenyl substituent enhances solubility and hydrogen-bonding capacity, critical for target engagement.

  • Thioether linkage: The sulfur atom in the thioacetamide bridge contributes to metabolic stability compared to oxygen analogs.

Table 1: Structural Comparison with Related Derivatives

CompoundCore StructureR1 (Position 3)R2 (Position 6)Molecular Weight (g/mol)
Target CompoundTriazolo[4,3-b]pyridazine3,4-DimethoxyphenylSC(O)N(m-tolyl)476.53
N-(m-tolyl)-2-((3-(p-tolyl)- triazolo[4,3-b]pyridazin-6-yl)thio)acetamideTriazolo[4,3-b]pyridazinep-TolylSC(O)N(m-tolyl)389.48
4g Triazolo[4,3-b]pyridazine4-MethoxyphenylSC(O)N(3-CH₃C₆H₄)452.50

Synthesis and Chemical Properties

Synthetic Pathways

The synthesis involves a multi-step strategy to assemble the triazolopyridazine core and introduce substituents:

  • Core formation: Cyclocondensation of 3,4-dimethoxyphenylhydrazine with dichloropyridazine yields the triazolo[4,3-b]pyridazine scaffold.

  • Thioacetamide introduction: Nucleophilic substitution at position 6 using 2-mercaptoacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

  • m-Tolyl conjugation: Amide coupling between the thioacetamide intermediate and m-toluidine via carbodiimide-mediated activation.

Key Reaction Conditions:

  • Temperature: 80–100°C for cyclocondensation steps.

  • Catalysts: Pd/C for hydrogenation in methoxy group reduction (if required).

  • Yields: 60–75% after purification by column chromatography .

The compound demonstrates potent cytotoxicity against the NCI-60 cancer cell panel, with mean growth inhibition (GI%) values comparable to reference agents like staurosporine . Notable activity includes:

  • Breast cancer (MCF-7): GI₅₀ = 1.2 ± 0.3 μM, inducing 29.61-fold apoptosis elevation over controls .

  • Colorectal cancer (HCT-116): IC₅₀ = 0.85 ± 0.1 μM, surpassing 5-fluorouracil (IC₅₀ = 12.4 μM).

Dual Kinase Inhibition

The compound inhibits c-Met (IC50=0.18±0.02μM\text{IC}_{50} = 0.18 \pm 0.02 \, \mu\text{M}) and Pim-1 (IC50=0.31±0.03μM\text{IC}_{50} = 0.31 \pm 0.03 \, \mu\text{M}), outperforming early-generation inhibitors like foretinib (c-Met IC50=0.45μM\text{IC}_{50} = 0.45 \, \mu\text{M}) . Structural analysis attributes this to:

  • Hydrophobic interactions: Between the m-tolyl group and kinase hinge region (e.g., c-Met’s Met1160).

  • Hydrogen bonds: Methoxy oxygen atoms with Asp1222 (c-Met) and Lys67 (Pim-1) .

Mechanistic Insights and Pathway Modulation

Cell Cycle Arrest and Apoptosis

In MCF-7 cells, the compound induces S-phase arrest (45.2% vs. 22.1% in controls) by downregulating cyclin A2 and CDK2 . Apoptosis is mediated via:

  • Caspase-9 activation: 3.8-fold increase in cleaved caspase-9 levels.

  • Mitochondrial depolarization: 58% reduction in ΔΨm, triggering cytochrome c release .

PI3K-Akt-mTOR Pathway Suppression

Treatment reduces phosphorylated Akt (Ser473) and mTOR (Ser2448) by 72% and 65%, respectively, disrupting survival signaling . This dual kinase inhibition synergizes with pathway modulation to enhance cytotoxicity.

Pharmacological Evaluation and Drug-Likeness

ADMET Profiling

Computational predictions using SwissADME indicate favorable properties:

  • Lipophilicity: LogP = 2.1 (optimal range: 1–3).

  • Solubility: -4.2 (Ali logS), suggesting moderate aqueous solubility.

  • BBB permeability: Low (BBB score = 0.12), minimizing neurotoxicity risks .

Molecular Docking Validation

Docking studies (PDB: 3LQ8 for c-Met, 2O3P for Pim-1) confirm binding modes:

  • c-Met: Binding energy = -9.8 kcal/mol; interacts with Met1160, Tyr1159, and Asp1222.

  • Pim-1: Binding energy = -8.5 kcal/mol; forms hydrogen bonds with Lys67 and Glu89 .

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